4,5-Dichloro-2-(difluoromethoxy)benzaldehyde
Description
Properties
IUPAC Name |
4,5-dichloro-2-(difluoromethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2F2O2/c9-5-1-4(3-13)7(2-6(5)10)14-8(11)12/h1-3,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLTYVNZIXUEQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)OC(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination of 2-(Difluoromethoxy)benzaldehyde
- Starting Material: 2-(Difluoromethoxy)benzaldehyde
- Reagents: Chlorinating agents such as chlorine gas, N-chlorosuccinimide (NCS), or sulfuryl chloride
- Conditions: Controlled temperature (often 0–50°C) and solvent choice (e.g., chloroform, dichloromethane)
- Mechanism: Electrophilic aromatic substitution targeting positions ortho and para to the aldehyde and difluoromethoxy groups, favoring substitution at the 4 and 5 positions due to directing effects
This step yields mono- and dichlorinated products, with reaction conditions optimized to maximize 4,5-dichlorination selectively.
Alternative Synthetic Routes
Though direct chlorination is the most straightforward, alternative methods include:
- Stepwise introduction of chlorine atoms: First chlorinate at the 4-position, followed by chlorination at the 5-position under different conditions to control regioselectivity.
- Use of protected intermediates: Protecting groups on the aldehyde or difluoromethoxy moiety to prevent side reactions during chlorination.
- Difluoromethoxy group introduction after chlorination: In some synthetic schemes, chlorinated benzaldehydes are first prepared, followed by nucleophilic substitution to install the difluoromethoxy group, although this is less common due to the sensitivity of the difluoromethoxy group.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Chlorinating agent | Cl2 gas, N-chlorosuccinimide (NCS), SO2Cl2 | NCS preferred for milder, more selective chlorination |
| Solvent | Dichloromethane, chloroform, acetonitrile | Non-polar solvents favor electrophilic substitution |
| Temperature | 0–50°C | Lower temperatures reduce poly-chlorination and side reactions |
| Reaction time | 1–6 hours | Monitored by TLC or HPLC for optimal conversion |
| Molar ratios | 1 equiv substrate : 1–2 equiv chlorinating agent | Excess chlorinating agent can lead to over-chlorination |
Representative Experimental Procedure (Adapted from Literature)
- Dissolve 2-(difluoromethoxy)benzaldehyde in dry dichloromethane under inert atmosphere.
- Cool the solution to 0–5°C.
- Slowly add N-chlorosuccinimide (NCS) portionwise with stirring.
- Allow the reaction to proceed at room temperature for 3–4 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Quench the reaction with aqueous sodium bisulfite solution to remove residual chlorine.
- Extract the organic layer, wash with water, dry over anhydrous sodium sulfate.
- Concentrate under reduced pressure.
- Purify the crude product by column chromatography to isolate 4,5-dichloro-2-(difluoromethoxy)benzaldehyde.
Analytical Data and Yields
| Parameter | Typical Data |
|---|---|
| Yield | 60–85% depending on reaction scale and conditions |
| Purity (HPLC) | >95% |
| Melting Point | Reported in literature varies; typically 50–60°C (for solid derivatives) |
| Characterization | NMR (1H, 13C, 19F), IR, Mass Spectrometry confirming substitution pattern |
Related Synthetic Insights from Analogous Compounds
While direct literature on this compound is limited, related compounds such as 3-hydroxyl-4-difluoromethoxybenzaldehyde have been synthesized via selective difluoromethylation of dihydroxybenzaldehydes under alkaline conditions with difluoro sodium chloroacetate as reagent, in solvents like DMF or DMSO at 60–120°C. Such methodologies highlight the importance of solvent and reagent choice in controlling substitution patterns.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Direct chlorination of 2-(difluoromethoxy)benzaldehyde | NCS or Cl2, DCM, 0–50°C | Straightforward, high selectivity | Requires careful control to avoid over-chlorination |
| Stepwise chlorination | Sequential chlorination steps | Better regioselectivity control | More time-consuming |
| Difluoromethoxy introduction post-chlorination | Nucleophilic substitution on chlorinated benzaldehyde | Avoids difluoromethoxy degradation | More synthetic steps, lower overall yield |
Research Findings and Practical Considerations
- The difluoromethoxy group is sensitive to harsh conditions; thus, mild chlorination reagents like NCS are preferred over elemental chlorine.
- Solvent polarity and temperature critically influence regioselectivity and yield.
- Purification often requires chromatographic techniques to separate mono- and dichlorinated byproducts.
- The compound serves as a key intermediate for synthesizing biologically active molecules, making high purity essential.
Chemical Reactions Analysis
4,5-Dichloro-2-(difluoromethoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The chlorine atoms can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
4,5-Dichloro-2-(difluoromethoxy)benzaldehyde has been explored for its potential as a pharmaceutical intermediate. Its structure allows it to act as a precursor in the synthesis of biologically active compounds.
- Case Study : A study investigated its role in developing phosphodiesterase inhibitors, which are crucial in treating various diseases including asthma and inflammation. The compound was used to synthesize derivatives that showed promising inhibitory activity against phosphodiesterase enzymes, thereby modulating intracellular signaling pathways .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex organic molecules through various chemical reactions.
- Application Example : Researchers have successfully employed this compound in the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives that exhibit anti-inflammatory properties. These derivatives were tested for their inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2), demonstrating significant biological activity .
Material Science
The unique properties of this compound make it suitable for applications in material science, particularly in the development of specialty chemicals.
- Research Insight : The compound has been investigated for its potential use in creating new materials with enhanced thermal stability and chemical resistance due to the presence of halogen substituents.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems.
Key Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways.
- Receptor Interaction : It could influence cellular signaling by interacting with specific receptors.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.
| Compound | Target Enzyme | IC50 (μM) | Biological Effect |
|---|---|---|---|
| This compound | COX-1 | 28.39 | Anti-inflammatory |
| This compound | COX-2 | 23.8 | Anti-inflammatory |
Mechanism of Action
The mechanism of action of 4,5-Dichloro-2-(difluoromethoxy)benzaldehyde involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s ability to interact with biological molecules, potentially affecting enzyme activity and other biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Substituent Effects on Key Properties
Key Observations :
- Trifluoromethyl vs. Difluoromethoxy : The trifluoromethyl (-CF₃) group in 4,5-dichloro-2-(trifluoromethyl)benzaldehyde increases lipophilicity and oxidative stability compared to the difluoromethoxy (-OCF₂H) group, making it more suitable for herbicidal applications .
- Positional Isomerism : The 3,5-dichloro isomer () may exhibit distinct reactivity due to altered electronic effects from chlorine positioning.
- Methoxy vs. Difluoromethoxy : Replacement of methoxy (-OCH₃) with difluoromethoxy (-OCF₂H) in ’s compound enhances resistance to metabolic degradation, a critical factor in drug design.
Biological Activity
4,5-Dichloro-2-(difluoromethoxy)benzaldehyde is a chemical compound characterized by its unique molecular structure, which includes two chlorine atoms and a difluoromethoxy group attached to a benzaldehyde core. Its molecular formula is C8H4Cl2F2O2, and it has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.
The compound can be synthesized through chlorination of 2-(difluoromethoxy)benzaldehyde, followed by additional reactions to introduce the second chlorine atom. The compound's ability to undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution makes it a versatile intermediate in organic synthesis.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The difluoromethoxy group enhances the compound's ability to interact with enzymes and other biomolecules, potentially affecting various biochemical pathways. This interaction may lead to inhibition or modulation of enzyme activity, which is critical in drug design and development.
Case Studies and Research Findings
-
Anticancer Potential :
- A study on Mannich bases derived from benzaldehyde derivatives demonstrated increased cytotoxicity against various cancer cell lines, including human breast cancer (MCF-7) and renal carcinoma (Renca). The findings suggest that modifications in the benzaldehyde structure can enhance anticancer activity .
- Toxicological Assessments :
-
Enzyme Inhibition Studies :
- Compounds with similar functional groups have been studied for their inhibitory effects on cyclooxygenase (COX) enzymes. The structure-activity relationship (SAR) analysis indicated that certain substitutions could enhance anti-inflammatory effects, which could be relevant for exploring the biological activity of this compound .
Data Table: Comparison of Biological Activities
Q & A
Q. What synthetic routes are recommended for 4,5-Dichloro-2-(difluoromethoxy)benzaldehyde, and how can reaction conditions be optimized for yield?
- Methodological Answer : A common approach involves condensation of benzaldehyde derivatives with chlorodifluoromethane under basic conditions. For example, refluxing with glacial acetic acid as a catalyst in ethanol or dioxane/water mixtures can yield the target compound. Optimization includes adjusting stoichiometry (e.g., 1:1 molar ratio of aldehyde to halogenated reagent), reaction time (4–18 hours), and temperature (80–100°C). Post-reaction purification via reduced-pressure distillation and recrystallization (e.g., water-ethanol mixtures) improves purity .
| Synthetic Method Comparison | |----------------------------------|---------------------------------------------| | Solvent System | Ethanol (polar protic) vs. dioxane/water (biphasic) | | Catalyst | Glacial acetic acid vs. benzyltrimethylammonium chloride (BTMA) | | Yield Range | 65–85% (dependent on purification steps) |
Q. Which analytical techniques are most effective for characterizing purity and structure?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., difluoromethoxy at C2, chloro groups at C4/C5). Key peaks: F NMR for fluorinated groups (~-140 to -150 ppm for CF) .
- HPLC/GC-MS : Quantify purity (>95%) and detect byproducts (e.g., unreacted aldehyde precursors) .
- X-ray Crystallography : Resolves crystal packing and confirms stereoelectronic effects of substituents .
Q. How should researchers handle and store this compound to ensure safety and stability?
- Methodological Answer :
- Storage : Tightly sealed containers in cool (<25°C), dry, and ventilated areas. Avoid incompatible materials (oxidizers, reducing agents, isocyanates) .
- Handling : Use PPE (gloves, goggles), fume hoods, and grounding to prevent static discharge. Spill protocols include evacuation, ignition source removal, and neutralization with inert absorbents .
Q. What are the potential health hazards and recommended first-aid measures?
- Methodological Answer : Acute exposure causes skin/eye irritation (flush with water for 15+ minutes). Chronic exposure risks hepatotoxicity; monitor liver enzymes in long-term studies. No carcinogenicity or reproductive hazards are reported, but toxicological testing is advised .
Advanced Research Questions
Q. How can contradictions in catalytic activity data for derivatives of this compound be resolved?
- Methodological Answer : Discrepancies in oxidation studies (e.g., epoxidation vs. benzaldehyde formation) arise from reaction conditions. For example, Ce-MOF catalysts show 80% selectivity for styrene oxide vs. benzaldehyde at 99.5% conversion. Variables to test:
- Catalyst loading (0.5–5 mol%)
- Solvent polarity (aprotic vs. protic)
- Temperature (25–60°C) .
Q. What methodologies study the electronic effects of the difluoromethoxy group on reactivity?
- Methodological Answer :
- Computational Chemistry : Density Functional Theory (DFT) calculates electron-withdrawing effects (e.g., Hammett σ values for CFO−).
- Kinetic Isotope Effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated analogs in nucleophilic substitutions.
- Spectroscopy : IR/Raman spectra track vibrational modes influenced by electronegative substituents .
Q. How do dichloro and difluoromethoxy groups influence regioselectivity in nucleophilic aromatic substitution (NAS)?
- Methodological Answer : The electron-withdrawing CFO− and Cl groups activate the benzene ring toward NAS. Meta-directing effects of Cl vs. para-directing effects of CFO− create competing regioselectivity. Experimental strategies:
- Use directing group protection (e.g., boronic esters).
- Vary nucleophile strength (e.g., amines vs. alkoxides) .
Q. What strategies mitigate side reactions during condensation with amines?
- Methodological Answer :
- Temperature Control : Lower temperatures (0–5°C) reduce imine hydrolysis.
- Catalytic Additives : Molecular sieves absorb water; NaH or KCO scavenge acids.
- Solvent Optimization : Anhydrous THF or DMF minimizes undesired solvolysis .
Data Contradiction Analysis
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
